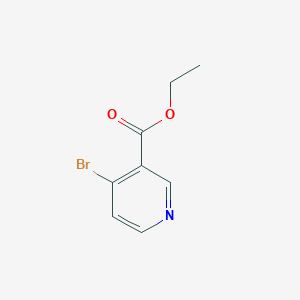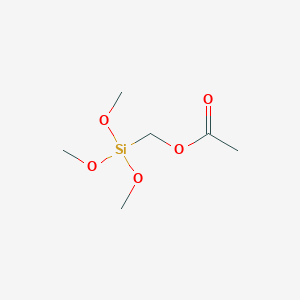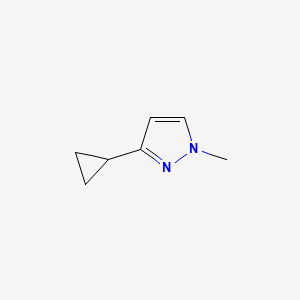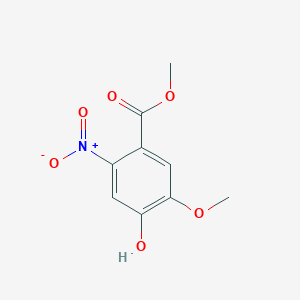![molecular formula C10H11N3O2 B1592925 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide CAS No. 944936-49-6](/img/structure/B1592925.png)
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of a broader class of pyrrolo[2,3-b]pyridine derivatives, which are known for their diverse biological activities, particularly as inhibitors of various enzymes and receptors .
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit the janus kinase (jak) pathway . The JAK pathway plays a crucial role in signal transduction for various cytokines and growth factors, and its dysregulation is implicated in various diseases, including cancers .
Mode of Action
It’s suggested that similar compounds inhibit the jak pathway by binding to the kinase domain, thereby preventing the phosphorylation and activation of downstream signaling proteins .
Biochemical Pathways
Given its potential role as a jak inhibitor, it may affect pathways downstream of jak, such as the jak-stat signaling pathway . This pathway is involved in processes such as cell proliferation, differentiation, and apoptosis.
Pharmacokinetics
One study showed that a similar compound had high total clearance and low oral bioavailability . These properties can affect the compound’s bioavailability and therapeutic efficacy.
Result of Action
Inhibition of the jak pathway can lead to decreased cell proliferation and increased apoptosis, which could potentially be beneficial in the treatment of diseases such as cancer .
Biochemical Analysis
Biochemical Properties
It has been reported that 1H-Pyrrolo[2,3-b]pyridine derivatives have potent activities against FGFR1, 2, and 3 . This suggests that 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide may interact with these enzymes and other biomolecules in biochemical reactions.
Cellular Effects
In vitro studies have shown that 1H-Pyrrolo[2,3-b]pyridine derivatives can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells . These effects suggest that this compound may have similar impacts on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that 1H-Pyrrolo[2,3-b]pyridine derivatives can inhibit FGFR signaling pathway , which plays an essential role in various types of tumors . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that 1H-Pyrrolo[2,3-b]pyridine derivatives can show high total clearance in intravenous dosing . This suggests that this compound may have similar temporal effects, including changes in its effects over time, stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that 1H-Pyrrolo[2,3-b]pyridine derivatives can show high total clearance in intravenous dosing . This suggests that this compound may have similar dosage effects, including threshold effects and toxic or adverse effects at high doses.
Metabolic Pathways
It is known that 1H-Pyrrolo[2,3-b]pyridine derivatives can show high total clearance in intravenous dosing , suggesting that this compound may be metabolized and cleared from the body through similar pathways.
Transport and Distribution
Given its molecular weight of 205.21 , it may be able to pass through cell membranes and distribute within cells and tissues.
Subcellular Localization
Given its potential interactions with FGFR1, 2, and 3 , it may localize to areas of the cell where these receptors are present.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Introduction of the Carboxylic Acid Group: This step often involves the use of carboxylation reactions.
Methoxy-Methyl-Amide Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Amidation: This reaction is crucial for forming the methoxy-methyl-amide group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid: Similar core structure but different functional groups.
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide: Another derivative with variations in the amide group.
1H-Pyrrolo[2,3-b]pyridine-6-carboxylic acid: Differing in the position of the carboxylic acid group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-13(15-2)10(14)8-5-7-3-4-11-9(7)12-6-8/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYNJNSMXQICAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C2C(=C1)C=CN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640141 | |
| Record name | N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944936-49-6 | |
| Record name | N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944936-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


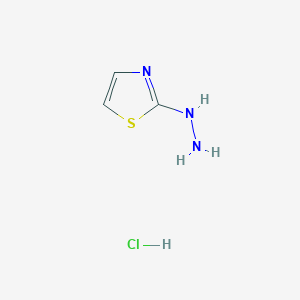
![4-Benzyl-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1592843.png)

